![molecular formula C8H12ClN3O B14166656 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential biological activities, particularly in the context of cancer research and antiviral studies .
Méthodes De Préparation
The synthesis of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride typically involves a one-pot condensation reaction. This process starts with 2-amino furans or pyrroles, which undergo a series of reactions to form the desired heterocyclic structure . The reaction conditions are generally mild, making the synthesis relatively straightforward and efficient . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired biological effects. For example, in cancer research, this compound may inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells .
Comparaison Avec Des Composés Similaires
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Another heterocyclic compound with potential biological activities.
Pyrrolo[2,3-d]pyrimidinone derivatives: These compounds also exhibit anticancer properties and are used in drug discovery.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H12ClN3O |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-(5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-2-1-8-10-3-6-4-12-5-7(6)11-8;/h3H,1-2,4-5,9H2;1H |
Clé InChI |
YVWYHKKDZCWUHN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2CO1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


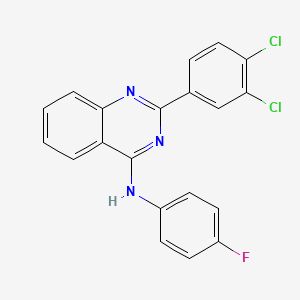
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

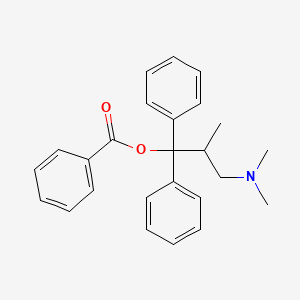
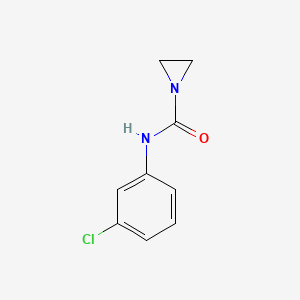
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
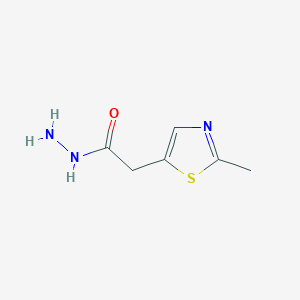
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
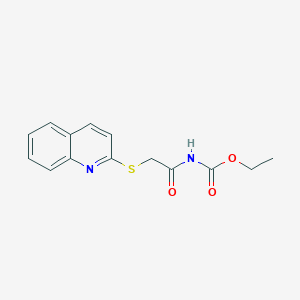
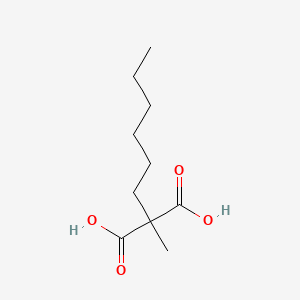

![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
